molecular formula C10H9BrF2O2 B1487520 Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate CAS No. 1004305-97-8

Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate

Cat. No.: B1487520
CAS No.: 1004305-97-8
M. Wt: 279.08 g/mol
InChI Key: PUGCVZGUQPOVQF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate is a chemical compound characterized by its molecular formula C₁₂H₁₀Br₂F₂O₂. This compound is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and two fluorine atoms at the 2-position, and the carboxylic acid group is esterified with ethanol.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-bromophenylacetic acid or its derivatives.

  • Reaction Steps: The carboxylic acid group is first converted to an acid chloride using reagents like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with difluoromethane (CH₂F₂) in the presence of a suitable catalyst to introduce the difluoro group. Finally, the acid chloride is esterified with ethanol to yield the final product.

  • Industrial Production Methods: On an industrial scale, the process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

  • Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation

  • Substitution: Nucleophiles such as amines, alcohols, or halides; strong bases or acids

  • Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed:

  • Oxidation: 4-bromophenylacetic acid, difluoromethyl 4-bromophenylacetate

  • Reduction: 4-bromophenylethanol, 4-bromophenylamine

  • Substitution: 4-alkoxyphenyl derivatives, 4-aminophenyl derivatives

  • Hydrolysis: 4-bromophenylacetic acid, ethanol

Scientific Research Applications

Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate has various applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the role of brominated compounds in biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoro group can enhance the compound's binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • Ethyl 2-(4-bromophenyl)acetate: This compound lacks the difluoro group and has different reactivity and biological activity.

  • Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

  • Ethyl 2-(4-iodophenyl)-2,2-difluoroacetate:

Uniqueness: Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate is unique due to the presence of both bromine and difluoro groups, which confer specific chemical and biological properties that are not found in other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

ethyl 2-(4-bromophenyl)-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGCVZGUQPOVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673117
Record name Ethyl (4-bromophenyl)(difluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004305-97-8
Record name Ethyl (4-bromophenyl)(difluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the Kumadaki method (supra) and the above-described scheme, 4-bromoiodobenzene (848.7 mg, 3.0 mmol), bromodifluoroacetic acid ethyl ester (Compound 1f; 608.9 mg, 3.0 mmol), copper powder (381 mg, 6.0 mmol) and DMSO (6.0 mL) were put into a two-neck reaction tube, and the mixture was stirred under argon atmosphere at 55° C. for 24 hours. The reaction mixture was extracted with ethyl acetate and washed with water, and an organic layer was dried with anhydrous sodium sulfate. Ethyl acetate was distilled away under reduced pressure, and by carrying out purification by silica gel column chromatography, 2-(4-bromophenyl)-2,2-difluoroacetic acid ethyl ester (Compound 2f) was obtained with a yield of 69%.
Quantity
848.7 mg
Type
reactant
Reaction Step One
Quantity
608.9 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
381 mg
Type
catalyst
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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